
Methyl 2-hydroxy-3-methylhept-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-methylhept-3-enoate is an organic compound with the molecular formula C9H16O3. It is characterized by the presence of a hydroxyl group, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-3-methylhept-3-enoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylhept-3-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-hydroxy-3-methylhept-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 2-oxo-3-methylhept-3-enoate.
Reduction: 2-hydroxy-3-methylhept-3-enol.
Substitution: 2-chloro-3-methylhept-3-enoate.
Scientific Research Applications
Methyl 2-hydroxy-3-methylhept-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions due to its ester and hydroxyl groups.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-methylhept-3-enoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester group can undergo hydrolysis in the presence of enzymes such as esterases. These interactions can lead to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-hydroxybut-3-enoate: Similar structure but with a shorter carbon chain.
Ethyl 2-hydroxy-3-methylbut-3-enoate: Similar functional groups but with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-hydroxy-3-methylhept-3-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
138291-01-7 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-methylhept-3-enoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-7(2)8(10)9(11)12-3/h6,8,10H,4-5H2,1-3H3 |
InChI Key |
MMXDKKIBTHONOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(C)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


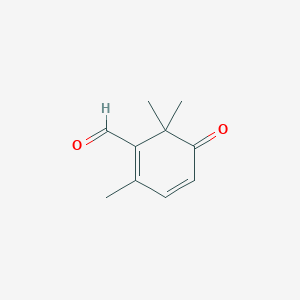
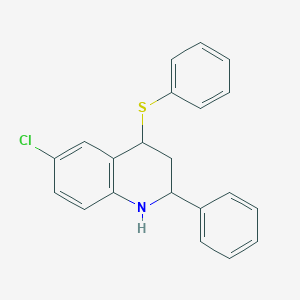


![3,4-Bis{[tert-butyl(dimethyl)silyl]oxy}benzoyl chloride](/img/structure/B14265907.png)

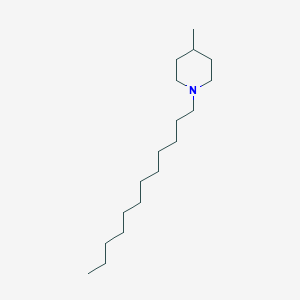
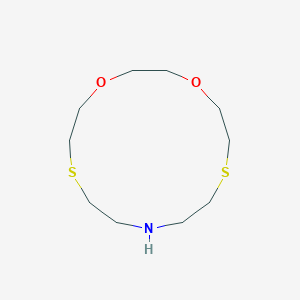
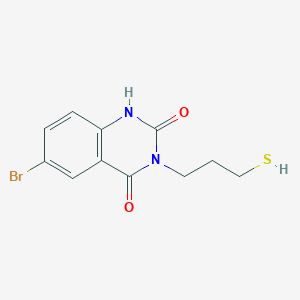

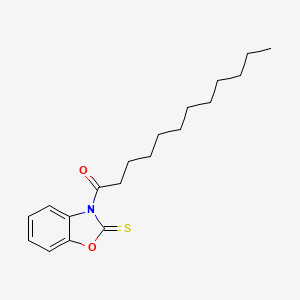
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
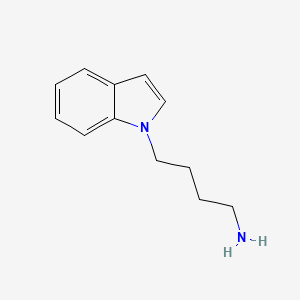
![[1,2,3]Diazaphospholo[1,5-a]pyridine](/img/structure/B14265950.png)
